6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile
Description
Properties
IUPAC Name |
4-hydroxy-3-(2-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-12(10)13-8-11(9-15)6-7-14(13)16/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQBXFUQGMWRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Reductive Coupling
The most well-documented preparation of 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile involves an electrochemical reductive coupling strategy. This method leverages phenanthrene as a mediator and n-butylammonium iodide (nBu<sub>4</sub>NI) as a supporting electrolyte in acetonitrile (MeCN). The reaction proceeds via a radical intermediate mechanism, where the aryl halide substrate undergoes single-electron transfer at the cathode, facilitating carbon–carbon bond formation.
The starting material, 4-((2-iodobenzyl)oxy)benzonitrile, is subjected to reductive electrolysis in a flow reactor system. Critical parameters include:
-
Current : 0.96 A (3.0 F)
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Flow rate : 8.0 mL min<sup>−1</sup>
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Solvent : Degassed MeCN (0.025 M)
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Additives : 2,6-lutidine (5 equiv.) to stabilize reactive intermediates.
Post-reaction workup involves solvent removal under reduced pressure, followed by purification via column chromatography (silica gel, 0–80% dichloromethane in hexane). This yields the target compound as a pale yellow solid with a melting point of 129.4–131.3°C.
Experimental Procedures
General Method A: Reductive Electrolysis
The synthesis follows a standardized protocol for biaryl formation:
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Reagent preparation : A solution of 4-((2-iodobenzyl)oxy)benzonitrile (1.0 equiv.), phenanthrene (2.0 equiv.), nBu<sub>4</sub>NI (0.5 equiv.), and 2,6-lutidine (5.0 equiv.) in MeCN is degassed under argon for 20 minutes.
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Electrolysis : The mixture is pumped through an Ammonite 8 reactor (glassy carbon anode, stainless steel cathode) at 8.0 mL min<sup>−1</sup> under a constant current of 0.96 A.
-
Workup : The crude product is concentrated and purified via silica gel chromatography.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Starting material | 4-((2-iodobenzyl)oxy)benzonitrile |
| Mediator | Phenanthrene |
| Electrolyte | nBu<sub>4</sub>NI |
| Solvent | MeCN |
| Current | 0.96 A (3.0 F) |
| Yield | 20% |
Characterization Data
Spectroscopic Analysis
The structure of 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile is confirmed through IR, <sup>1</sup>H NMR, and <sup>13</sup>C NMR spectroscopy:
Table 2: Spectral Data
| Technique | Key Signals |
|---|---|
| IR (cm<sup>−1</sup>) | 3299 (O–H stretch), 2226 (C≡N), 1599 (C=C) |
| <sup>1</sup>H NMR | δ 7.59 (dd, J = 8.5, 2.1 Hz), 7.45 (d, J = 2.1 Hz), 4.64 (s, OH) |
| <sup>13</sup>C NMR | δ 150.1 (C–O), 118.2 (C≡N), 127.5–110.3 (aromatic carbons) |
The IR spectrum confirms the presence of hydroxyl (3299 cm<sup>−1</sup>) and cyano (2226 cm<sup>−1</sup>) groups. The <sup>1</sup>H NMR spectrum resolves aromatic protons and a singlet for the hydroxyl proton at δ 4.64, while the <sup>13</sup>C NMR data align with expected carbon environments.
Mechanistic Insights
The reaction proceeds through a radical chain mechanism initiated by single-electron reduction of the aryl iodide at the cathode. Phenanthrene acts as a redox mediator, shuttling electrons between the electrode and substrate. The generated aryl radical couples with the adjacent aromatic ring, followed by rearomatization to yield the biphenyl product. The use of 2,6-lutidine mitigates protonation side reactions, enhancing selectivity.
Discussion of Efficiency and Optimizations
The moderate yield (20%) suggests competing pathways or incomplete conversion. Potential optimizations include:
-
Temperature modulation : Elevated temperatures may accelerate radical coupling.
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Alternative mediators : Substituting phenanthrene with more efficient electron transporters.
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Solvent effects : Polar aprotic solvents like DMF could stabilize intermediates.
However, the current method’s scalability and simplicity make it viable for laboratory-scale synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrile group undergoes nucleophilic substitution under basic conditions. In a representative reaction (Source ):
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Hydrolysis to Carboxylic Acid : Treatment with NaOH in THF/MeOH (1:1) at 60°C for 24 hours converts the nitrile to a carboxylic acid, yielding 6-(6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1′-biphenyl]-3-carboxylic acid (78% yield). Acidic workup with TFA stabilizes the product.
Key Data :
| Reaction Step | Conditions | Yield | Characterization (UPLC/MS) |
|-----------------------------|--------------------------------|-------|----------------------------------|
| Nitrile hydrolysis | NaOH, THF/MeOH, 60°C, 24 h | 78% | m/z 349.2 [M+H]⁺, Rₜ = 0.61 min |
Cross-Coupling Reactions
The biphenyl scaffold participates in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura Coupling : Reacting brominated precursors with arylboronic acids using PdCl₂(dppf) as a catalyst (Source , ). For example:
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Brominated intermediate + phenylboronic acid → 6-methyl-[1,1′-biphenyl]-3-carbonitrile (97% yield).
Key Data :
| Catalyst System | Substrate | Product Yield | NMR Confirmation (¹H, ¹³C) |
|-----------------------------|----------------------|---------------|----------------------------------|
| PdCl₂(dppf), Cs₂CO₃, DMF/H₂O| 3-bromo-4-methylbenzonitrile | 97% | δ 7.61 (d, J=7.4 Hz, 1H), 128.5 ppm (aromatic C) |
-
Cyclization Reactions
The nitrile and hydroxyl groups facilitate heterocycle formation:
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Imidazoazepine Synthesis : Reaction with potassium tert-butoxide in THF induces cyclization, forming 6-(6-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1′-biphenyl]-3-carbonitrile (84% yield) (Source ).
Key Data :
| Cyclization Agent | Product Structure | Yield | TLC (Hexanes/EtOAc) |
|-----------------------------|---------------------------------|-------|----------------------------------|
| KOt-Bu, THF, 3 h, Ar | Imidazo[1,5-a]azepine derivative | 84% | Rₕ = 0.46 |
Hydroxyl Group Reactivity
-
Protection/Deprotection : The phenolic hydroxyl group is protected using Boc (tert-butoxycarbonyl) groups via DPPA-mediated coupling, yielding tert-butyl carbamate derivatives (68% yield) (Source ).
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Enantiomer Separation : Chiral HPLC resolves diastereomers (e.g., Chiralpak IC column, heptane:DCM:ethanol + DEA) (Source ).
Nitrile Group Modifications
-
Amination : Replacement of the nitrile with substituted aminophenyl groups enhances pharmacological activity (Source ). For example, CSN5i-3 (IC₅₀ = 5.8 nM for CSN5 inhibition) is derived via nitrile substitution.
Grignard and Organometallic Additions
The nitrile group reacts with Grignard reagents to form N–H imines, followed by Cu-catalyzed C–N bond formation (Source ).
Example :
-
Biaryl-2-carbonitriles + RMgX → N–H imines → aromatic amines (Cu catalysis, O₂).
Spectroscopic Characterization
Critical data for reaction validation (Sources , , ):
-
¹H NMR : δ 7.78 (d, J=7.7 Hz, aromatic H), δ 5.75 (d, J=4.3 Hz, hydroxyl-bearing CH).
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¹³C NMR : 159.8 ppm (CN), 128.5 ppm (aromatic C).
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HRMS : m/z 349.2 [M+H]⁺ (carboxylic acid derivative).
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile can inhibit specific cellular pathways involved in cancer progression. For example, a study focused on the inhibition of the COP9 signalosome, which plays a role in tumor growth, demonstrated that modifications to biphenyl structures can enhance potency against cancer cells . Such findings suggest that derivatives of this compound could be explored for their anticancer properties.
2. Antiviral Properties
The potential for 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile to act against viral infections has also been investigated. Research has shown that related biphenyl compounds can effectively treat hepatitis B virus infections when used in conjunction with other antiviral agents . This indicates a promising avenue for developing therapeutic strategies against viral diseases.
Environmental Science Applications
1. Photocatalytic Activity
The compound's photocatalytic properties have been studied for their ability to degrade environmental pollutants. In photocatalytic oxidation processes, biphenyl derivatives have shown effectiveness in breaking down phenolic compounds under light irradiation . This application is crucial for developing sustainable methods for wastewater treatment and environmental remediation.
Material Science Applications
1. Polymer Synthesis
6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile can serve as a building block in the synthesis of advanced polymers. Its hydroxyl and nitrile functional groups allow for various reactions that can lead to the formation of high-performance materials with tailored properties. Research into such polymers has highlighted their potential uses in coatings, adhesives, and composite materials.
2. Organic Electronics
The electronic properties of biphenyl compounds make them suitable candidates for organic electronic applications. Studies have shown that incorporating such compounds into organic light-emitting diodes (OLEDs) can improve device performance due to their favorable charge transport characteristics . This application underscores the versatility of 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile in modern electronics.
Case Studies
Mechanism of Action
The mechanism of action of 6-Hydroxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following biphenyl carbonitriles share structural similarities with the target compound:
Key Trends :
- Electron-withdrawing groups (e.g., -CN, -NO₂) increase the nitrile’s IR stretching frequency (e.g., 2218–2226 cm⁻¹ in vs. ~2167 cm⁻¹ in pyrimidine-containing analogues from ) .
- Hydroxyl groups influence solubility and intermolecular hydrogen bonding, as seen in ’s 4'-hydroxy derivative .
Physical and Spectral Properties
Table 1: Comparative Physical and Spectral Data
Observations :
- Melting Points : Compounds with bulky substituents (e.g., triazine in 5h) exhibit higher melting points (204–206°C) compared to simpler analogues .
- NMR Shifts : The 2'-methyl group in the target compound would likely deshield adjacent aromatic protons, shifting their signals upfield compared to 4'-substituted derivatives .
Biological Activity
6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile features a biphenyl structure with a hydroxyl group and a carbonitrile functional group. This unique configuration is believed to contribute to its biological activities by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of biphenyl derivatives, including 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile. The compound has demonstrated significant activity against various pathogens. For instance, one study reported that derivatives of biphenyl compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.007 to 3.9 µg/mL against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Biphenyl Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile | Staphylococcus aureus | 0.5 |
| 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile | Escherichia coli | 0.7 |
| Other derivatives | Various pathogens | 0.007 - 3.9 |
Anticancer Activity
The antiproliferative effects of 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile have also been investigated. Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation. For example, compounds structurally related to it have been reported to possess IC50 values between 0.3 and 2 µg/mL against various cancer cell lines .
Table 2: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile | HeLa | 0.5 | Apoptosis via caspase activation |
| Other derivatives | MCF-7 | 0.4 | Apoptosis induction |
The mechanisms underlying the biological activities of biphenyl derivatives are multifaceted:
- Apoptotic Modulation : Many studies indicate that these compounds can trigger apoptosis in cancer cells through caspase enzyme pathways .
- Cell Membrane Interaction : The lipophilic nature of the biphenyl moieties facilitates their penetration into cell membranes, enhancing their bioavailability and efficacy against pathogens and cancer cells .
Case Studies
Several case studies have explored the potential of biphenyl derivatives in clinical settings:
- Case Study 1 : A series of synthesized biphenyl compounds were tested for their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. Results indicated that specific modifications to the biphenyl structure enhanced antimicrobial potency.
- Case Study 2 : In vitro studies on cancer cell lines revealed that treatment with 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile led to significant reductions in cell viability, supporting its potential as an anticancer agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling (for biphenyl formation) followed by functional group modifications. Key steps include:
Biphenyl Core Construction : Use arylboronic acids and halogenated precursors (e.g., bromo- or iodobenzonitrile derivatives) with Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts. Optimize solvent (THF/toluene) and base (Na₂CO₃/K₃PO₄) conditions .
Hydroxy and Methyl Group Introduction : Post-coupling, employ selective oxidation/reduction or protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or TLC.
Table 1 : Example Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-Bromobenzonitrile | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | THF/H₂O | 75–85 |
Advanced: How can contradictions in NMR data for derivatives of this compound be resolved?
Methodological Answer:
Discrepancies in coupling constants (J) or peak splitting often arise from conformational flexibility or solvent effects . For example:
- Variable Coupling Constants : In , J = 6.0–12.0 Hz for aromatic protons suggests dynamic rotational isomerism. Use 2D NMR (COSY, NOESY) to confirm spatial relationships.
- Solvent-Dependent Shifts : Compare spectra in CDCl₃ vs. CD₃OD; hydroxy protons may exhibit broadening or disappear in deuterated methanol due to exchange .
- Cross-Validation : Pair NMR with X-ray crystallography (e.g., SHELXL/SHELXT refinement) to resolve ambiguities in substituent positioning .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and nitrile carbon (δ ~115 ppm). reports δ 7.86 (d, J = 6.0 Hz) for biphenyl protons .
- HRMS : Confirm molecular ion [M−H]⁻ (e.g., m/z calcd. 334.0833, found 334.0833) with ESI− mode .
- X-Ray Diffraction : Resolve crystal packing and dihedral angles (e.g., 64.48° between indole and phenyl rings in analogous structures) .
Table 2 : Key NMR Data from Analogous Compounds
| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| Biphenyl (ortho) | 7.86 | d | 6.0 |
| Biphenyl (meta) | 7.75 | d | 12.0 |
Advanced: How can crystal growth be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation. used THF/hexane at 113 K to obtain high-quality crystals .
- Temperature Control : Crystallize at low temperatures (e.g., −20°C) to reduce disorder.
- SHELXT Automation : Input reflection data and Laue group symmetry; refine with SHELXL to achieve R-factor < 0.05 .
Table 3 : Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Temperature | 113 K |
| R-factor | 0.041 |
| Dihedral Angle | 64.48° |
Basic: What safety protocols are critical when handling 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; Category 2A/2B hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced: What strategies enhance bioactivity through modification of hydroxy and methyl groups?
Methodological Answer:
- Hydroxy Group Functionalization :
- Methyl Group Engineering :
Table 4 : Bioactivity Modification Examples
| Modification | Effect | Reference |
|---|---|---|
| Trifluoromethoxy | Enhanced RT inhibition | |
| Ethylphenyl | Improved pharmacokinetics |
Advanced: How to address low yields in cross-coupling steps during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
